2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
6-(benzenesulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-9-7-12-15-8-11(13(14)17(12)16-9)20(18,19)10-5-3-2-4-6-10/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXARUIJHQMSMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332570 | |
| Record name | 6-(benzenesulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685107-46-4 | |
| Record name | 6-(benzenesulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Ring Formation via Cyclocondensation Reactions
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed through cyclocondensation of 4-aminopyrazole derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, reaction of 4-amino-5-methyl-1H-pyrazole with ethyl 3-oxo-3-phenylpropanoate in acetic acid at 110°C yields 3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9a ) as a key intermediate. This step proceeds via nucleophilic attack of the pyrazole amine on the β-keto ester, followed by cyclodehydration (Scheme 1).
Scheme 1: Cyclocondensation for pyrazolo[1,5-a]pyrimidinone synthesis.
Reagents: (i) PhCOCH2CO2Et, AcOH, 110°C.
Modifications to the β-keto ester’s aryl group enable introduction of diverse substituents at position 5. However, introducing the phenylsulfonyl moiety at position 6 requires subsequent functionalization.
Sulfonylation Strategies at Position 6
Direct sulfonylation of the pyrazolo[1,5-a]pyrimidine core is challenging due to regioselectivity constraints. A practical approach involves pre-installing the sulfonyl group during ring formation. For instance, using 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one (4 ) as a Michael acceptor in reactions with arylazodiaminopyrazoles (7a–h ) facilitates incorporation of the sulfonyl group at position 6. The reaction proceeds via Michael-type addition followed by cyclocondensation under acidic conditions (Scheme 2).
Scheme 2: Sulfonylation via Michael addition-cyclization.
Reagents: (i) HCl/EtOH, reflux.
Alternatively, post-synthetic sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., K2CO3) has been reported for analogous systems. However, this method risks over-sulfonylation and requires careful optimization of stoichiometry.
Introduction of the 7-Amino Group
Conversion of the 7-keto group to an amine involves a two-step process:
- Chlorination: Treatment of pyrazolo[1,5-a]pyrimidin-7(4H)-one (9a ) with POCl3 and tetramethylammonium chloride generates the corresponding 7-chloro derivative (10a ).
- Amination: Displacement of the chloride with aqueous ammonia or ammonium hydroxide under reflux yields the 7-amine. Recent studies achieved 85–92% yields using 2-pyridinemethanamine as the nucleophile, though ammonia remains preferred for primary amines.
Critical Parameters:
- Excess POCl3 (3–5 equiv) ensures complete chlorination.
- Amination at 80–100°C minimizes side reactions.
Methyl Group Installation at Position 2
The 2-methyl group is introduced via alkylation of a pre-formed pyrazolo[1,5-a]pyrimidine or through use of methyl-containing precursors. For example, 4-amino-5-methyl-1H-pyrazole serves as a starting material, transferring its methyl group to position 2 during cyclocondensation. Alternatively, Friedel-Crafts alkylation using methyl iodide and AlCl3 has been reported for related systems.
Integrated Synthetic Route
Combining these steps, a representative synthesis of 2-methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is outlined below:
- Cyclocondensation: React 4-amino-5-methyl-1H-pyrazole with ethyl 3-oxo-3-(phenylsulfonyl)propanoate in acetic acid to form 6-(phenylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
- Chlorination: Treat with POCl3/Me4NCl to yield 7-chloro-6-(phenylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidine.
- Amination: React with NH4OH in ethanol at 80°C to afford the target compound.
Yield Optimization:
- Cyclocondensation: 70–75%
- Chlorination: 90–95%
- Amination: 80–85%
Analytical Characterization Data
Key spectroscopic data for intermediates and the target compound are summarized below:
Comparative Analysis of Methodologies
Table 1: Advantages and limitations of synthetic approaches
Mechanistic Insights
The cyclocondensation mechanism involves initial protonation of the β-keto ester’s carbonyl, enhancing electrophilicity for attack by the pyrazole amine. Subsequent dehydration forms the pyrimidine ring. Sulfonylation proceeds via electrophilic aromatic substitution, with the sulfonyl group’s electron-withdrawing nature directing addition to position 6.
Chemical Reactions Analysis
2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. Specifically, 2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential to inhibit viral replication mechanisms. A study highlighted its effectiveness against certain viral strains, suggesting its utility in developing antiviral therapies .
Anticancer Properties
The compound's structure allows it to interact with various biological targets implicated in cancer progression. Pyrazolo[1,5-a]pyrimidines have been associated with anticancer activity due to their ability to inhibit specific kinases involved in tumor growth. Case studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further research in oncology .
Neurological Applications
Another promising application is in the modulation of serotonin receptors. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can act as selective antagonists for the serotonin 5-HT6 receptor, which is linked to various central nervous system disorders. The selectivity and potency of these compounds make them potential leads for developing new treatments for conditions such as depression and anxiety .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. The following table summarizes some synthetic routes and their outcomes:
| Synthetic Route | Yield (%) | Notable Features |
|---|---|---|
| Reaction with substituted phenylsulfonyl derivatives | 85% | High selectivity towards target receptors |
| Functionalization at the 7-position | 90% | Enhanced solubility and bioavailability |
| Microwave-assisted synthesis | 80% | Reduced reaction time and improved yields |
Fluorescent Applications
Recent studies have explored the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes due to their favorable photophysical properties. These compounds can be utilized in biological imaging and as chemosensors due to their ability to emit fluorescence under specific conditions. The following table illustrates some key findings from recent research:
| Compound | Application | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|---|
| This compound | Biological imaging | 520 nm | 70% |
| Related pyrazolo derivatives | Chemosensors | 550 nm | 65% |
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyrimidines demonstrated that modifications at the phenylsulfonyl group significantly enhanced antiviral activity against influenza viruses. The results indicated that the compound could serve as a lead for developing new antiviral agents .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments showed that treatment with this compound induced apoptosis in HeLa cells via caspase activation pathways. This finding supports its potential use in cancer therapy .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The compound’s photophysical properties are attributed to the presence of electron-donating and electron-withdrawing groups on the pyrazolo[1,5-a]pyrimidine core, which influence its absorption and emission behaviors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse bioactivity depending on substituents at positions 2, 3, 5, and 4. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups : The phenylsulfonyl (PhSO₂) group at position 6 enhances stability and may influence binding to biological targets through polar interactions .
- Fluorine Substitution : 4-Fluorophenyl at position 3 improves anti-mycobacterial activity in analogs like C₁₇H₁₆FN₅ .
Comparison with Other Derivatives
- 3-(4-Fluorophenyl)-5,6-dimethyl Analog : Synthesized via Suzuki coupling of boronic acids with pyrazolopyrimidine precursors, followed by deprotection .
- Trifluoromethyl-pyrazole Analog : Likely synthesized through palladium-catalyzed cross-coupling to introduce the CF₃-containing pyrazole ring .
Anti-Mycobacterial Activity
- 3-(4-Fluorophenyl)-5-Aryl Derivatives : Exhibit potent inhibition of Mycobacterium tuberculosis (MIC: <1 µM) due to enhanced membrane permeability and target (ATP synthase) binding .
- Role of Sulfonyl Groups : Phenylsulfonyl at position 6 may mimic ATP’s phosphate groups, improving affinity in kinase targets .
Pharmacokinetic Properties
- Microsomal Stability : Analogs with 4-fluorophenyl and methyl groups (e.g., 3-(4-FPh)-5,6-Me) show improved metabolic stability in liver microsomes (t₁/₂ > 60 min) .
- hERG Liability: Low hERG channel binding (IC₅₀ > 10 µM) is noted for derivatives with compact substituents (e.g., methyl at position 2) .
Challenges and Limitations
- Synthetic Complexity : Introducing sulfonyl groups requires stringent anhydrous conditions, as seen in .
Biological Activity
2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound from the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H12N4O2S
- Molecular Weight : 288.33 g/mol
- CAS Number : 685107-46-4
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit various enzymes and receptors involved in cancer progression:
- Aurora Kinase Inhibition : The compound has demonstrated significant inhibition of Aurora-A kinase, a crucial enzyme in cell division and proliferation. Studies have reported an IC50 value of approximately against this target .
- Cytotoxicity Against Cancer Cell Lines : The compound exhibits potent cytotoxic effects against several cancer cell lines, including:
- MCF7 (Breast cancer)
- NCI-H460 (Lung cancer)
- HepG2 (Liver cancer)
Biological Activity Data
The following table summarizes the cytotoxic effects and mechanism of action of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.46 ± 0.04 | Aurora-A kinase inhibition |
| NCI-H460 | 42.30 | General cytotoxicity |
| HepG2 | Varies | Induction of apoptosis |
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents:
- Antiproliferative Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant antiproliferative activity across multiple cancer cell lines with GI50 values ranging from to .
- Fluorescent Probes : The compound has also been investigated for its use as a fluorescent probe in biological imaging, allowing researchers to study intracellular processes in live cells .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the phenylsulfonyl moiety into pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
- The phenylsulfonyl group is typically introduced via nucleophilic substitution or cyclocondensation reactions. For example, 3-(N,N-dimethylamino)-1-aryl-2-(phenylsulfonyl)prop-2-en-1-one derivatives react with nitrogen nucleophiles (e.g., aminopyrazoles) under acidic conditions to yield pyrazolo[1,5-a]pyrimidines with sulfonyl substituents. KHSO4 in aqueous media has been used to enhance regioselectivity .
Q. How is regioselectivity ensured during the synthesis of 2-methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Regioselectivity is achieved using catalysts like KHSO4 or novel organocatalysts, which favor the formation of the 6-sulfonyl isomer. X-ray crystallography (e.g., CCDC 967390) is critical for confirming regiochemistry post-synthesis .
Q. What spectroscopic methods are used to characterize this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns protons and carbons in the pyrazolo-pyrimidine core and substituents.
- Mass spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> peaks).
- X-ray crystallography : Resolves bond angles, dihedral angles, and packing patterns (e.g., methanol-grown crystals analyzed via CCD diffractometers) .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo biological activities be resolved for this compound?
- Discrepancies may arise from metabolic stability, solubility, or off-target effects. For example, pyrazolo[1,5-a]pyrimidines with 3-(4-fluoro)phenyl groups showed improved microsomal stability and reduced hERG liability in mycobacterial ATP synthase inhibition studies. Parallel assays (e.g., liver microsomal stability tests) and pharmacokinetic profiling are recommended to address these issues .
Q. What structure-activity relationship (SAR) trends enhance kinase inhibition (e.g., Chk1/CDK2) in pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
- Substituents at C(3) and C(5) significantly influence kinase selectivity. For instance, 6-bromo-3-(1-methylpyrazol-4-yl)-5-(R-piperidinyl) derivatives inhibit Chk1 (IC50 = 3 nM) via steric complementarity with the ATP-binding pocket. Computational docking and mutagenesis studies are essential for rational design .
Q. What strategies optimize in vivo efficacy for anti-inflammatory or analgesic applications?
- Introducing electron-withdrawing groups (e.g., bromo at C(3)) improves metabolic stability. In vivo studies of 3-bromo-6-(phenylsulfonyl) analogs demonstrated superior analgesic activity (ED50 = 10 mg/kg) compared to indomethacin, attributed to COX-2 inhibition and reduced plasma clearance .
Q. How does the phenylsulfonyl group influence physicochemical properties?
- The sulfonyl moiety increases hydrophilicity (logP reduction by ~1.5 units) and enhances hydrogen bonding with target proteins (e.g., B-Raf). However, it may reduce membrane permeability, necessitating prodrug strategies for CNS targets .
Methodological Considerations
Q. What experimental designs are recommended for assessing mycobacterial ATP synthase inhibition?
- Use a combination of resazurin microtiter assays (REMA) for in vitro M. tuberculosis growth inhibition and ATP synthesis assays in inverted membrane vesicles. Include positive controls like bedaquiline and validate hits with cytotoxicity assays (e.g., HepG2 cells) .
Q. How can regioselective bromination at C(6) be achieved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
